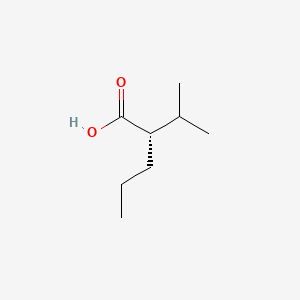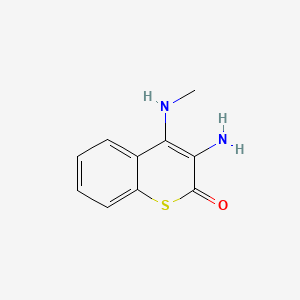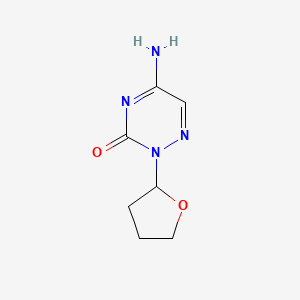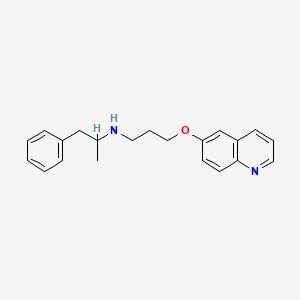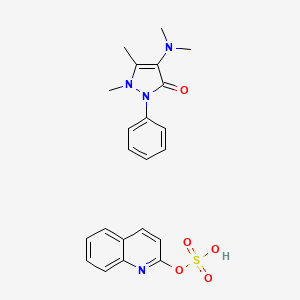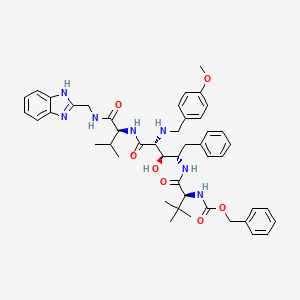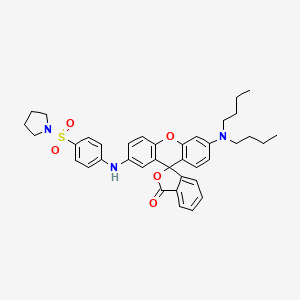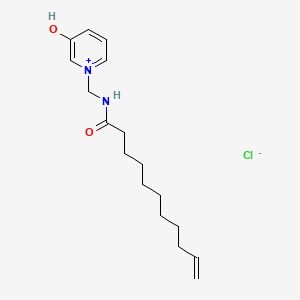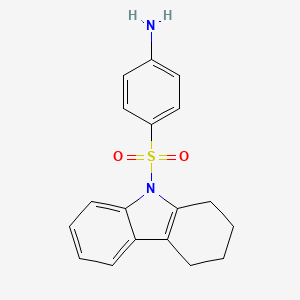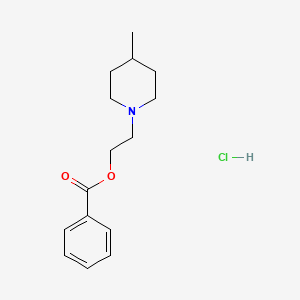
beta-4-Methylpiperidinoethyl benzoate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-4-Methylpiperidinoethyl benzoate hydrochloride: is a chemical compound with the molecular formula C15H21NO2·HCl.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of beta-4-Methylpiperidinoethyl benzoate hydrochloride typically involves the reaction of 4-methylpiperidine with ethyl benzoate in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows: [ \text{4-Methylpiperidine} + \text{Ethyl benzoate} \rightarrow \text{this compound} ]
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in high purity .
Analyse Des Réactions Chimiques
Types of Reactions: Beta-4-Methylpiperidinoethyl benzoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Substitution reactions may involve reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound .
Applications De Recherche Scientifique
Beta-4-Methylpiperidinoethyl benzoate hydrochloride has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: The compound is utilized in the production of various industrial chemicals and materials.
Mécanisme D'action
The exact mechanism of action of beta-4-Methylpiperidinoethyl benzoate hydrochloride is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. The compound may exert its effects by modulating the activity of certain enzymes or receptors, leading to changes in cellular functions .
Comparaison Avec Des Composés Similaires
- 1-Methyl-4-piperidinyl benzoate hydrochloride
- 4-(4-Methyl-benzyl)-piperidine hydrochloride
Comparison: Beta-4-Methylpiperidinoethyl benzoate hydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to similar compounds.
Propriétés
Numéro CAS |
78219-35-9 |
|---|---|
Formule moléculaire |
C15H22ClNO2 |
Poids moléculaire |
283.79 g/mol |
Nom IUPAC |
2-(4-methylpiperidin-1-yl)ethyl benzoate;hydrochloride |
InChI |
InChI=1S/C15H21NO2.ClH/c1-13-7-9-16(10-8-13)11-12-18-15(17)14-5-3-2-4-6-14;/h2-6,13H,7-12H2,1H3;1H |
Clé InChI |
OTWFFHZLCMZYBJ-UHFFFAOYSA-N |
SMILES canonique |
CC1CCN(CC1)CCOC(=O)C2=CC=CC=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




